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Introduction
Cyclopropyltriphenylphosphonium bromide is a quaternary phosphonium salt widely

utilized in organic synthesis as a Wittig reagent. Its primary application lies in the formation of a

carbon-carbon double bond through the reaction with an aldehyde or a ketone, specifically for

the introduction of a cyclopropylidene moiety onto a carbonyl carbon. This functionality is of

significant interest in medicinal chemistry and drug development due to the unique

conformational and electronic properties of the cyclopropane ring, which can impart desirable

characteristics to bioactive molecules, such as metabolic stability and enhanced potency. This

guide provides a comprehensive overview of the chemical and physical properties, synthesis,

spectroscopic data, and applications of cyclopropyltriphenylphosphonium bromide, with a

focus on detailed experimental protocols and mechanistic insights relevant to its use in

research and development.

Chemical and Physical Properties
Cyclopropyltriphenylphosphonium bromide is a white to off-white solid that is stable under

normal laboratory conditions. It is soluble in polar organic solvents. Key quantitative data are

summarized in the table below.
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Property Value Reference

Molecular Formula C₂₁H₂₀BrP [1][2]

Molecular Weight 383.26 g/mol [1][2]

Appearance
White to slightly yellowish

crystalline powder
[3]

Melting Point 178-181 °C [1][4]

CAS Number 14114-05-7 [1][2]

EINECS Number 237-970-1 [1]

SMILES

C1CC1--INVALID-LINK--

(C3=CC=CC=C3)C4=CC=CC=

C4.[Br-]

[1]

InChI Key
XMPWFKHMCNRJCL-

UHFFFAOYSA-M
[1]

Synthesis of Cyclopropyltriphenylphosphonium
Bromide
The synthesis of cyclopropyltriphenylphosphonium bromide is typically achieved through a

two-step process starting from 1,3-dibromopropane and triphenylphosphine. The first step

involves the formation of (3-bromopropyl)triphenylphosphonium bromide, which then

undergoes an intramolecular SN2 reaction upon treatment with a base to form the desired

cyclopropylphosphonium salt.

Experimental Protocol: Synthesis of (3-
Bromopropyl)triphenylphosphonium Bromide

In a 500 mL two-necked flask equipped with a reflux condenser and a magnetic stirrer,

dissolve triphenylphosphine (50.0 g, 190.4 mmol, 1.0 eq) in toluene (200 mL) under an argon

atmosphere.
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Stir the solution vigorously and slowly add 1,3-dibromopropane (20.4 mL, 40.4 g, 200 mmol,

1.05 eq).

Heat the reaction mixture to 115 °C and maintain stirring for 16 hours.

Cool the mixture to room temperature, which will result in the formation of a colorless solid.

Filter the solid under vacuum and wash it with toluene to yield (3-

bromopropyl)triphenylphosphonium bromide.

Experimental Protocol: Synthesis of
Cyclopropyltriphenylphosphonium Bromide

In a 250 mL round-bottom flask equipped with a reflux condenser, suspend (3-

bromopropyl)triphenylphosphonium bromide (54.2 g, 116.8 mmol, 1.0 eq) in an aqueous

sodium hydroxide solution (1 M, 116.80 mL, 1.0 eq).[1]

Heat the mixture to 100 °C and stir for 20 hours.[1]

After cooling to room temperature, add chloroform (100 mL) and separate the layers.[1]

Extract the aqueous phase three more times with chloroform (150 mL each).[1]

Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure to obtain cyclopropyltriphenylphosphonium
bromide.[1]
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Step 1: Quaternization

Step 2: Intramolecular Cyclization

1,3-Dibromopropane

(3-Bromopropyl)triphenylphosphonium bromide
Toluene, 115°C, 16h

Triphenylphosphine

Cyclopropyltriphenylphosphonium bromide(3-Bromopropyl)triphenylphosphonium bromide NaOH (aq), 100°C, 20h

Click to download full resolution via product page

Synthesis of Cyclopropyltriphenylphosphonium bromide.

Spectroscopic Data
Infrared (IR) Spectroscopy
The FT-IR spectrum of cyclopropyltriphenylphosphonium bromide provides characteristic

information about its functional groups. A publicly available spectrum can be found on

SpectraBase. Key absorptions are expected for the P-C bond and the aromatic C-H bonds of

the phenyl groups, as well as the C-H bonds of the cyclopropyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for cyclopropyltriphenylphosphonium bromide are not

readily available in the searched literature. However, data for closely related phosphonium salts

can provide an indication of the expected chemical shifts. For instance, in similar

triphenylphosphonium salts, the phenyl protons typically appear as multiplets in the aromatic

region (δ 7.5-8.0 ppm). The protons on the carbon adjacent to the phosphorus atom are

deshielded and would appear further downfield.
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Applications in Organic Synthesis: The Wittig
Reaction
The primary application of cyclopropyltriphenylphosphonium bromide is as a precursor to

the corresponding ylide for use in the Wittig reaction. This reaction is a cornerstone of organic

synthesis for the creation of alkenes from aldehydes and ketones.

General Mechanism of the Wittig Reaction
The Wittig reaction proceeds through the initial deprotonation of the phosphonium salt by a

strong base to form a phosphorus ylide (also known as a phosphorane). This nucleophilic ylide

then attacks the carbonyl carbon of an aldehyde or ketone to form a betaine intermediate,

which subsequently collapses to form a four-membered oxaphosphetane ring. This ring then

fragments to yield the desired alkene and triphenylphosphine oxide, the latter being the

thermodynamic driving force for the reaction.

Cyclopropyltriphenylphosphonium bromide

Phosphorus Ylide

Deprotonation

Strong Base (e.g., n-BuLi, NaH) Betaine Intermediate

Nucleophilic Attack

Aldehyde or Ketone (R₂C=O)

OxaphosphetaneRing Closure

Alkene Product
Fragmentation

Triphenylphosphine Oxide

Click to download full resolution via product page

General Mechanism of the Wittig Reaction.

Experimental Protocol: Wittig Reaction with an Aldehyde
The following is a general procedure for the Wittig reaction using a phosphonium salt, which

can be adapted for cyclopropyltriphenylphosphonium bromide.

In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen),

suspend cyclopropyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous
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tetrahydrofuran (THF).

Cool the suspension to 0 °C using an ice bath.

Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.0

equivalent), to the stirred suspension. The formation of the ylide is often indicated by a color

change.

Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for at least 1

hour.

In a separate flask, dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF.

Slowly add the solution of the carbonyl compound to the ylide solution at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution

of ammonium chloride (NH₄Cl).

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable

organic solvent (e.g., diethyl ether or ethyl acetate).

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to isolate the desired

alkene.

Note on Purification: A common challenge in Wittig reactions is the removal of the

triphenylphosphine oxide byproduct. This can often be achieved by careful column

chromatography or by precipitation and filtration.

Safety Information
Cyclopropyltriphenylphosphonium bromide should be handled with appropriate safety

precautions in a well-ventilated fume hood.[5] It is harmful if swallowed, in contact with skin, or
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if inhaled, and causes skin and serious eye irritation.[5] It is also very toxic to aquatic life with

long-lasting effects.[5] Personal protective equipment, including safety goggles, gloves, and a

lab coat, should be worn when handling this compound.[5] Store the compound in a tightly

sealed container in a dry and well-ventilated place.[6]

Conclusion
Cyclopropyltriphenylphosphonium bromide is a valuable reagent for the introduction of the

cyclopropylidene group in organic synthesis, particularly in the context of drug discovery and

development. This guide has provided a detailed overview of its properties, synthesis, and

application in the Wittig reaction, including comprehensive experimental protocols. The

provided information aims to equip researchers and scientists with the necessary technical

knowledge to effectively utilize this reagent in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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